molecular formula C12H5Br5 B14431538 1,1'-Biphenyl, 2,2',4,5,6'-pentabromo- CAS No. 80274-92-6

1,1'-Biphenyl, 2,2',4,5,6'-pentabromo-

Cat. No.: B14431538
CAS No.: 80274-92-6
M. Wt: 548.7 g/mol
InChI Key: KXIAEPPRBPRPKO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- is a brominated biphenyl compound with the molecular formula C12H5Br5. It is known for its high bromine content, which imparts flame-retardant properties. This compound is used in various industrial applications, particularly in the production of flame retardants for plastics, textiles, and electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, followed by purification steps to isolate the desired product. The final product is then dried and packaged for use in various applications .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, particularly its potential toxicity and environmental impact.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying brominated biphenyls.

    Industry: Widely used as a flame retardant in plastics, textiles, and electronic devices.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to proteins and enzymes, affecting their function and leading to various biological effects. It can also interact with cellular membranes, altering their properties and potentially causing toxicity .

Comparison with Similar Compounds

Uniqueness: 1,1’-Biphenyl, 2,2’,4,5,6’-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant, and its specific structure allows for targeted applications in various industries .

Properties

CAS No.

80274-92-6

Molecular Formula

C12H5Br5

Molecular Weight

548.7 g/mol

IUPAC Name

1,2,4-tribromo-5-(2,6-dibromophenyl)benzene

InChI

InChI=1S/C12H5Br5/c13-7-2-1-3-8(14)12(7)6-4-10(16)11(17)5-9(6)15/h1-5H

InChI Key

KXIAEPPRBPRPKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CC(=C(C=C2Br)Br)Br)Br

Origin of Product

United States

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